molecular formula C12H14O3 B1327849 Ethyl 3-(2-oxopropyl)benzoate CAS No. 73013-49-7

Ethyl 3-(2-oxopropyl)benzoate

Cat. No. B1327849
CAS RN: 73013-49-7
M. Wt: 206.24 g/mol
InChI Key: XUCARBXWGUJVRR-UHFFFAOYSA-N
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Description

Ethyl 3-(2-oxopropyl)benzoate is a chemical compound with the molecular formula C12H14O3 . It is a light yellow oil and belongs to the family of benzoates.


Molecular Structure Analysis

The molecular structure of Ethyl 3-(2-oxopropyl)benzoate is represented by the InChI code 1S/C12H14O3/c1-3-15-12(14)11-6-4-5-10(8-11)7-9(2)13/h4-6,8H,3,7H2,1-2H3 . This indicates that the molecule consists of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

Ethyl 3-(2-oxopropyl)benzoate is a light yellow oil . It has a molecular weight of 206.24 . The compound is almost insoluble in water, but miscible with most organic solvents .

Scientific Research Applications

Synthetic Chemistry Applications The structure and synthesis of related benzoate derivatives, such as ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, have been determined through methods like single-crystal X-ray crystallography. These studies contribute to the understanding of molecular configurations and intermolecular interactions, which are essential for designing compounds with desired physical and chemical properties (Manolov et al., 2012).

Materials Science and Engineering In materials science, novel benzoate compounds have been synthesized and evaluated for specific applications. For instance, the study of benzil led to the development of polyfunctionalized heterocyclic compounds, showcasing the utility of benzoate derivatives in creating complex molecular structures for various technological applications (Braibante et al., 2008).

Biological Research Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate and similar compounds have been investigated for their biological activity, such as anti-juvenile hormone effects in insects. These studies are crucial for understanding hormonal regulation in insects and can lead to the development of novel insect control strategies (Ishiguro et al., 2003).

Corrosion Inhibition Research on the synthesis and application of benzoate derivatives for corrosion inhibition of metals in acidic media highlights the potential of these compounds in industrial applications. The design and synthesis of such inhibitors can lead to more efficient and environmentally friendly corrosion protection methods (Arrousse et al., 2021).

Safety And Hazards

Ethyl 3-(2-oxopropyl)benzoate is classified as an irritant . It is recommended to avoid ingestion and inhalation, and to avoid contact with skin and eyes . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place .

properties

IUPAC Name

ethyl 3-(2-oxopropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-15-12(14)11-6-4-5-10(8-11)7-9(2)13/h4-6,8H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCARBXWGUJVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645686
Record name Ethyl 3-(2-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-oxopropyl)benzoate

CAS RN

73013-49-7
Record name Ethyl 3-(2-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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